molecular formula C7H12N2O4 B1492924 (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate CAS No. 1807938-29-9

(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate

Cat. No. B1492924
CAS RN: 1807938-29-9
M. Wt: 188.18 g/mol
InChI Key: BZKIBWGEJBPOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate”, also known as AEOA, is a chemical compound with the molecular formula C7H12N2O4 . It has a molecular weight of 188.18 g/mol . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl (Z)-2-amino-2-((propionyloxy)imino)acetate . The InChI code is 1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9) .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

Propanoic acid ethyl ester is a strong acid that can act as a proton donor in a variety of reactions. It can act as an acid catalyst in the esterification of carboxylic acids, and it can also act as a nucleophile in the formation of amides.
Biochemical and Physiological Effects
Propanoic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to act as an inhibitor of the enzyme lipoxygenase, which is involved in the formation of prostaglandins.

Advantages and Limitations for Lab Experiments

Propanoic acid ethyl ester has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to obtain. In addition, it is a versatile intermediate in organic synthesis, and it can be used in a variety of reactions. The main limitation of (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate acid ethyl ester is that it is a strong acid, and it can cause irritation to the skin and eyes.

Future Directions

Propanoic acid ethyl ester has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. Further research is needed to explore the potential of this compound for the synthesis of new compounds. Additionally, further research is needed to explore the potential of this compound for use in the development of new drugs and agrochemicals. Additionally, further research is needed to explore the potential of this compound for use in the development of new catalysts and polymers. Finally, further research is needed to explore the potential of this compound for use in the development of new materials and coatings.

Scientific Research Applications

Propanoic acid ethyl ester is widely used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is used as a starting material in the synthesis of a variety of compounds, including ethyl esters of fatty acids, esters of amino acids, and esters of polyols. It is also used in the synthesis of esters, polymersization catalysts, and other organic compounds.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[(Z)-(1-amino-2-ethoxy-2-oxoethylidene)amino] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKIBWGEJBPOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON=C(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O/N=C(/C(=O)OCC)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
Reactant of Route 2
Reactant of Route 2
(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
Reactant of Route 3
Reactant of Route 3
(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
Reactant of Route 4
Reactant of Route 4
(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
Reactant of Route 5
Reactant of Route 5
(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
Reactant of Route 6
Reactant of Route 6
(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.